

# (R)-Nicardipine-d3 CAS number and molecular weight

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## Compound of Interest

Compound Name: (R)-Nicardipine-d3

Cat. No.: B15559627

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## In-Depth Technical Guide: (R)-Nicardipine-d3

This technical guide provides comprehensive information on **(R)-Nicardipine-d3**, a deuterated form of the (R)-enantiomer of Nicardipine. It is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and insights into its biological context.

## Core Compound Data

**(R)-Nicardipine-d3** is the isotopically labeled version of (R)-Nicardipine, a calcium channel blocker. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis of Nicardipine in biological matrices. Below are the key identifiers for **(R)-Nicardipine-d3** and its related compounds.

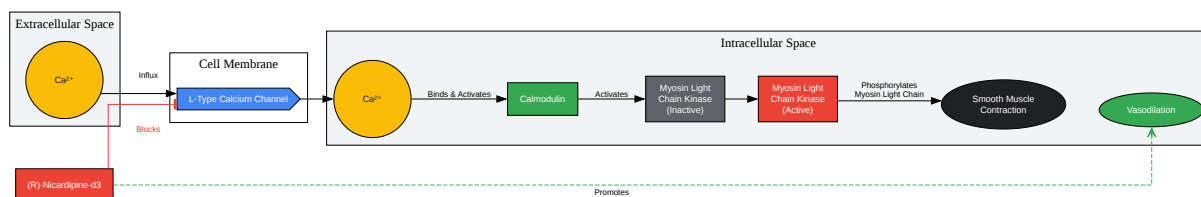
Table 1: Physicochemical Properties of **(R)-Nicardipine-d3** and Related Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Form
(R)-Nicardipine-d3	Not formally assigned; often referenced by the CAS of the non-deuterated form (76093-35-1)	C <sub>26</sub> H <sub>26</sub> D <sub>3</sub> N <sub>3</sub> O <sub>6</sub>	482.54	Free Base
(R)-Nicardipine	76093-35-1	C <sub>26</sub> H <sub>29</sub> N <sub>3</sub> O <sub>6</sub>	479.52	Free Base
Nicardipine-d3 Hydrochloride	1432061-50-1	C <sub>26</sub> H <sub>27</sub> D <sub>3</sub> ClN <sub>3</sub> O <sub>6</sub>	519.00	Hydrochloride Salt
Nicardipine Hydrochloride	54527-84-3	C <sub>26</sub> H <sub>30</sub> ClN <sub>3</sub> O <sub>6</sub>	515.99	Hydrochloride Salt

## Mechanism of Action: Calcium Channel Blockade

Nicardipine is a dihydropyridine calcium channel blocker.<sup>[1][2]</sup> Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.<sup>[3]</sup> It exhibits greater selectivity for vascular smooth muscle than for cardiac muscle.<sup>[4][5]</sup>

This blockade is achieved by binding to the L-type calcium channels.<sup>[2][4]</sup> The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle.<sup>[2]</sup> This vasodilation of coronary and peripheral arteries reduces systemic vascular resistance, thereby lowering blood pressure and increasing oxygen delivery to the heart.<sup>[1][2]</sup>



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Caption: Mechanism of action of Nicardipine.

## Experimental Protocols

**(R)-Nicardipine-d3** is primarily used as an internal standard in pharmacokinetic studies due to its similar chemical properties to Nicardipine but distinct mass. This allows for accurate quantification by mass spectrometry.

### Protocol 1: Determination of Nicardipine in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies developed for the quantification of Nicardipine in human plasma, where a deuterated standard like **(R)-Nicardipine-d3** would be essential for accuracy.<sup>[6][7]</sup>

Objective: To quantify the concentration of Nicardipine in human plasma samples.

Materials:

- Human plasma samples
- (R)-Nicardipine-d3** (as internal standard)

- Nicardipine reference standard
- Methanol
- Formic acid
- Water (HPLC grade)
- C18 HPLC column
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Sample Preparation:

- Thaw human plasma samples at room temperature.
- To a 1 mL aliquot of plasma, add a known concentration of **(R)-Nicardipine-d3** solution (internal standard).
- Perform protein precipitation by adding an appropriate volume of a solvent like acetonitrile or methanol.
- Vortex the mixture thoroughly to ensure complete mixing and precipitation.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

#### LC-MS/MS Conditions:

- Chromatographic Separation:
  - Column: C18 analytical column (e.g., 2.1mm × 150mm, 5µm).[\[8\]](#)
  - Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 320:180:0.4, v/v/v).[\[7\]](#)  
[\[8\]](#)

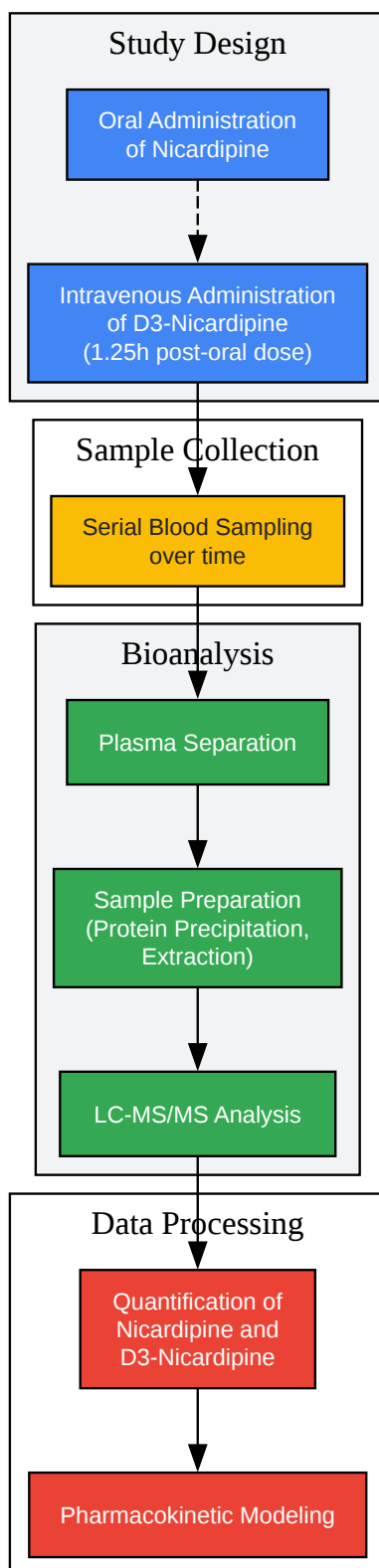
- Flow Rate: As per column specifications and system optimization.
- Injection Volume: Typically 5-20  $\mu$ L.
- Mass Spectrometry Detection:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
  - Monitored Ions:
    - Nicardipine: m/z 480.2.[\[7\]](#)
    - **(R)-Nicardipine-d3** (Internal Standard): m/z 483.2 (or corresponding fragment ions in MRM).

#### Data Analysis:

- Construct a calibration curve using known concentrations of the Nicardipine reference standard spiked into blank plasma.
- Calculate the peak area ratio of Nicardipine to the **(R)-Nicardipine-d3** internal standard.
- Determine the concentration of Nicardipine in the unknown samples by interpolating from the calibration curve.

## Workflow for Pharmacokinetic Study

A study investigating the pharmacokinetics of intravenous and oral Nicardipine utilized a deuterium-labeled version (D3 Nicardipine) to differentiate between the two administration routes simultaneously in the same subjects.



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Caption: Workflow for a pharmacokinetic study.

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